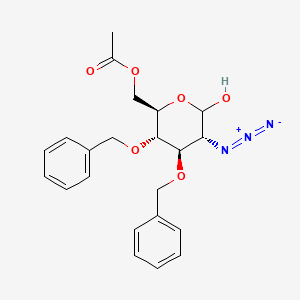
(5-azido-3,4-bis(benzyloxy)-6-hydroxytetrahydro-2H-pyran-2-yl)methyl ethanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (5-azido-3,4-bis(benzyloxy)-6-hydroxytetrahydro-2H-pyran-2-yl)methyl ethanoate is a complex organic molecule featuring multiple functional groups, including azide, benzyloxy, hydroxyl, and ethanoate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-azido-3,4-bis(benzyloxy)-6-hydroxytetrahydro-2H-pyran-2-yl)methyl ethanoate typically involves multiple steps. One common approach is to start with a tetrahydropyran derivative, which undergoes functionalization to introduce the azido, benzyloxy, and hydroxyl groups. The final step involves esterification to form the ethanoate group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(5-azido-3,4-bis(benzyloxy)-6-hydroxytetrahydro-2H-pyran-2-yl)methyl ethanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The azido group can be reduced to an amine.
Substitution: The benzyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation (Pd/C, H2) are common.
Substitution: Nucleophilic reagents such as NaN3 (Sodium azide) in polar aprotic solvents like DMSO (Dimethyl sulfoxide) are used.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, the azido group can be used for bioorthogonal labeling, allowing for the tracking of biomolecules in living systems.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents, particularly in drug delivery systems due to their ability to undergo specific chemical transformations.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of (5-azido-3,4-bis(benzyloxy)-6-hydroxytetrahydro-2H-pyran-2-yl)methyl ethanoate depends on its specific application. For instance, in bioorthogonal labeling, the azido group reacts with alkyne-containing molecules via the Huisgen cycloaddition reaction, forming a stable triazole linkage. This reaction is highly specific and occurs under mild conditions, making it suitable for use in living systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-azido-3,4-dihydroxy-6-hydroxytetrahydro-2H-pyran-2-yl)methyl ethanoate: Similar structure but with dihydroxy groups instead of benzyloxy.
(5-azido-3,4-bis(benzyloxy)-6-methoxytetrahydro-2H-pyran-2-yl)methyl ethanoate: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
The uniqueness of (5-azido-3,4-bis(benzyloxy)-6-hydroxytetrahydro-2H-pyran-2-yl)methyl ethanoate lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both azido and benzyloxy groups provides versatility in synthetic modifications and potential biological activities.
Eigenschaften
Molekularformel |
C22H25N3O6 |
|---|---|
Molekulargewicht |
427.4 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-azido-6-hydroxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C22H25N3O6/c1-15(26)28-14-18-20(29-12-16-8-4-2-5-9-16)21(19(24-25-23)22(27)31-18)30-13-17-10-6-3-7-11-17/h2-11,18-22,27H,12-14H2,1H3/t18-,19-,20-,21-,22?/m1/s1 |
InChI-Schlüssel |
GKZFEMRXZMCDPE-HDKZTWHISA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N=[N+]=[N-])OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)O)N=[N+]=[N-])OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



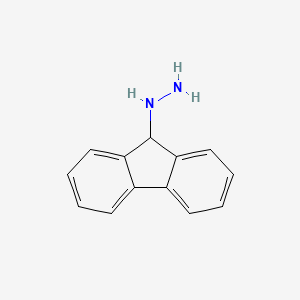




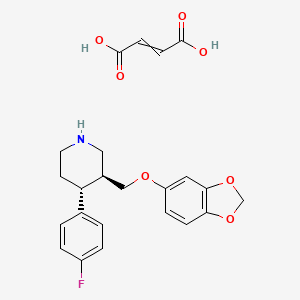
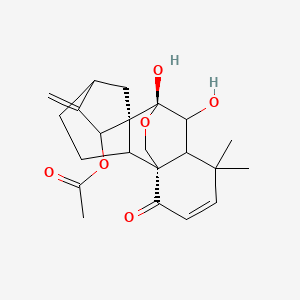

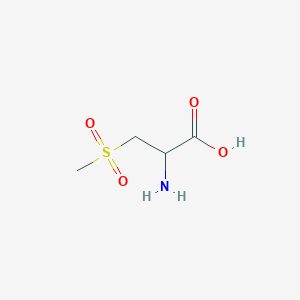
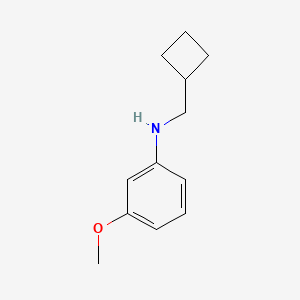


![2-{[(4aS)-4a-{[4,5-dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5-hydroxy-7-(hydroxymethyl)-1H,5H,7aH-cyclopenta[c]pyran-1-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12434305.png)
